molecular formula C27H30NaO5S B1593193 Thymol Blue sodium salt CAS No. 62625-21-2

Thymol Blue sodium salt

Cat. No.: B1593193
CAS No.: 62625-21-2
M. Wt: 489.6 g/mol
InChI Key: HVGAACYQDSQPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymol Blue sodium salt can be synthesized by dissolving sodium hydroxide in distilled water and slowly adding thymol blue into the alkaline solution. The mixture is stirred at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours. After filtration, a purple-red liquid is obtained, which is then concentrated to yield dark green crystallized sodium salt .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Thymol Blue sodium salt primarily undergoes ionization reactions due to its role as a pH indicator. It can also form complexes with metal ions such as lead (II) and cadmium (II) .

Common Reagents and Conditions:

Major Products:

    Ionization: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.

    Complex Formation: The major products are the metal ion complexes of this compound.

Comparison with Similar Compounds

Thymol Blue sodium salt is unique among pH indicators due to its distinct color transitions over a wide pH range. Similar compounds include:

This compound’s broader pH range and distinct color changes make it particularly useful for applications requiring precise pH measurements across both acidic and basic conditions.

Properties

CAS No.

62625-21-2

Molecular Formula

C27H30NaO5S

Molecular Weight

489.6 g/mol

IUPAC Name

sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate

InChI

InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3;

InChI Key

HVGAACYQDSQPEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O.[Na]

62625-21-2

Related CAS

76-61-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymol Blue sodium salt
Reactant of Route 2
Thymol Blue sodium salt
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Thymol Blue sodium salt
Reactant of Route 4
Thymol Blue sodium salt
Reactant of Route 5
Thymol Blue sodium salt
Reactant of Route 6
Reactant of Route 6
Thymol Blue sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.